

Application Note & Protocol: Identification and Characterization of Cephameycin C using Mass Spectrometry

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Compound of Interest

Compound Name: Cephameycin C

Cat. No.: B1213690

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Cephameycin C is a β -lactam antibiotic, notable for its resistance to β -lactamase enzymes, which is a common mechanism of bacterial resistance. It serves as a crucial starting material for the synthesis of several commercially important antibiotics.^[1] Accurate and efficient methods for the identification and characterization of **Cephameycin C** are essential for production monitoring, purification process optimization, and quality control in drug development. This application note provides a detailed protocol for the analysis of **Cephameycin C** using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful and sensitive technique for the analysis of complex mixtures.^[2]

Experimental Protocols

This section details the methodologies for sample preparation from fermentation broth and subsequent analysis by LC-MS for the qualitative and quantitative determination of **Cephameycin C**.

Sample Preparation from Fermentation Broth

A multi-step process is employed to purify and concentrate **Cephameycin C** from complex fermentation media.^[1]

Materials:

- Fermentation broth containing **Cephameycin C**
- Amberlite XAD 1180 resin
- Q Sepharose XL resin
- HPLC grade water
- Acetic acid
- Methanol (MeOH)
- Acetonitrile (ACN)

Protocol:

- Clarification: Begin by clarifying the fermentation broth to remove cells and other particulate matter. This can be achieved through microfiltration and ultrafiltration.[3]
- Initial Purification (Nonspecific Adsorption):
 - Load the clarified broth onto a column packed with Amberlite XAD 1180 resin.
 - Wash the column to remove unbound impurities.
 - Elute the fraction containing **Cephameycin C**.
- Secondary Purification (Ion-Exchange Chromatography):
 - Load the elute from the previous step onto a column packed with Q Sepharose XL resin.
 - This step further purifies and concentrates the **Cephameycin C** sample, making it suitable for chromatographic analysis.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Mass Spectrometer with Electrospray Ionization (ESI) source (e.g., Bruker Daltonic Micro TOFF or similar)

Chromatographic Conditions:

- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A common mobile phase is a 0.01M solution of acetic acid in HPLC grade water.
- Flow Rate: The flow rate can be optimized to achieve good separation, with rates around 0.5-1.0 mL/min being common.
- Detection: UV detection at 254 nm is often used in conjunction with mass spectrometry.

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization in the positive mode (ESI+) is effective for **Cephameycin C**.
- Scan Mode: Full scan mode is used for identification, and tandem MS (MS/MS) is used for structural characterization and quantification.
- Key Parameters (example):
 - Nebulizer Pressure: 27 psi
 - Dry Gas Flow: 7.0 L/min
 - Dry Gas Temperature: 340°C
 - HV Voltage: 4,000 V

Data Presentation: Quantitative Analysis

While a full validation dataset for a specific quantitative assay on **Cephameycin C** is not detailed in the provided search results, the principles of such an analysis are mentioned. A quantitative method would be validated according to regulatory guidelines (e.g., Commission Decision 2002/657/EC) and would assess parameters like trueness, precision, linearity, and stability. The following table illustrates how such data would be presented.

Parameter	Acceptance Criteria	Example Performance Data
Linearity (R^2)	> 0.990	0.995
Trueness	80 - 110%	98.5%
Within-Laboratory Reproducibility (RSD)	< 22%	< 15%
Limit of Detection (LOD)	Signal-to-Noise > 3	0.5 µg/kg
Limit of Quantification (LOQ)	Signal-to-Noise > 10	1.5 µg/kg

Note: The "Example Performance Data" is illustrative and based on typical performance for similar antibiotic assays.

Identification and Characterization

Identification by Exact Mass: High-resolution mass spectrometry is used to determine the exact mass of the target compound. The protonated molecule of **Cephameycin C**, $[M+H]^+$, has a calculated exact mass of 447.1182. Experimental observation of a peak with an m/z of 447.1189 in the mass spectrum of a chromatographic peak strongly indicates the presence of **Cephameycin C**.

Structural Characterization by Tandem Mass Spectrometry (MS/MS): Tandem mass spectrometry (MS/MS) is used to fragment the parent ion ($[M+H]^+$) to produce characteristic product ions, which provides structural information. The fragmentation of cephalosporins, a class of compounds to which **Cephameycin C** belongs, typically involves the cleavage of the β -lactam ring.

Visualizations

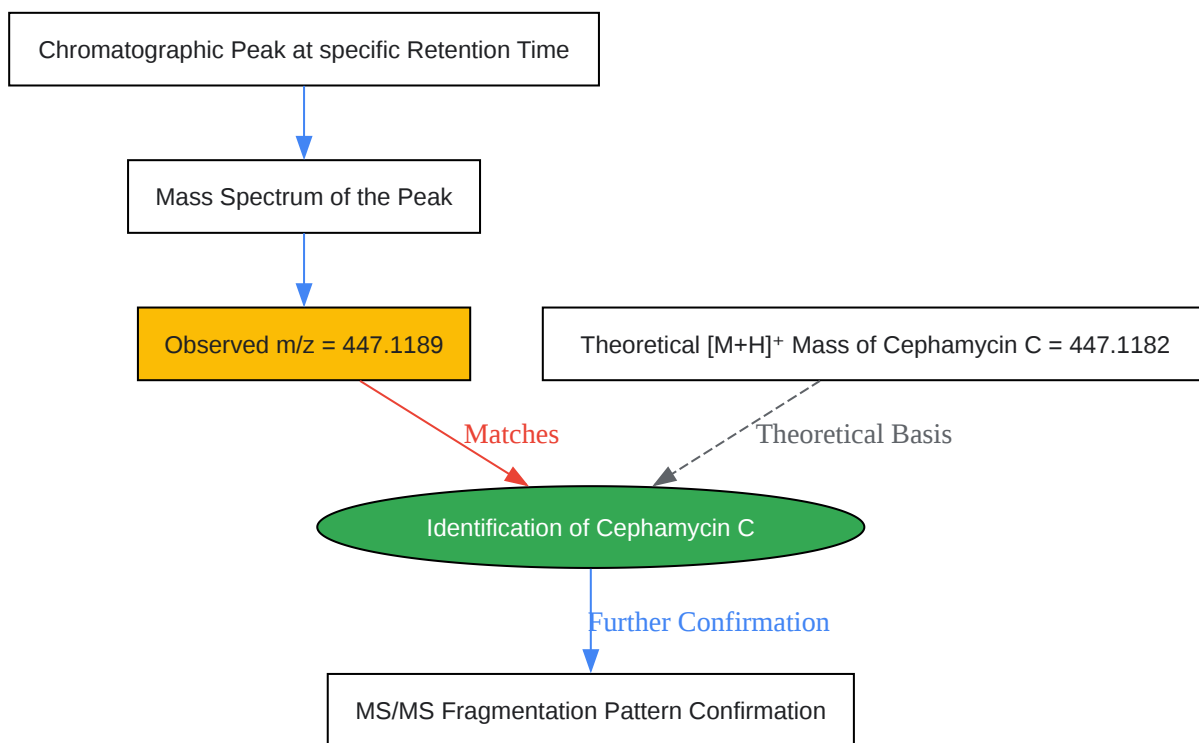
Experimental Workflow



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Caption: Workflow for **Cephamycin C** analysis.

Logical Relationship for Identification



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Caption: Logic for **Cephameycin C** identification.

Conclusion

The combination of liquid chromatography and mass spectrometry provides a robust, sensitive, and specific method for the identification and characterization of **Cephameycin C**. The protocols outlined in this application note offer a solid foundation for researchers, scientists, and drug development professionals to establish reliable analytical workflows for this important antibiotic. The high resolution and accuracy of modern mass spectrometers allow for confident identification, while tandem MS capabilities provide detailed structural information.

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